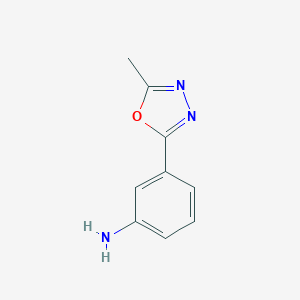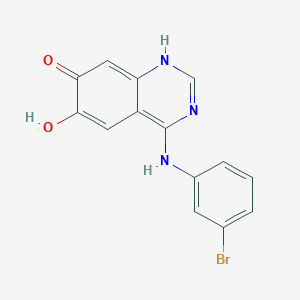
4-((3-Bromophenyl)amino)quinazoline-6,7-diol
カタログ番号 B182228
CAS番号:
169205-86-1
分子量: 332.15 g/mol
InChIキー: ASKAAPNTIIAMKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is a novel quinazoline derivative. It has been found to exhibit significant cytotoxic activity against human glioblastoma cell lines .
Synthesis Analysis
The synthesis of quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” often involves aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is complex, with a quinazoline core and a bromophenyl group attached. The compound’s molecular formula is C14H10BrN3O2 .Chemical Reactions Analysis
Quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” can undergo a variety of chemical reactions. These include reactions with carbonyl and carbonyl compounds, allylation, benzylation, and some special alkylation .科学的研究の応用
Application in Cancer Research
- Specific Scientific Field: Cancer Research, specifically Glioblastoma Treatment .
- Summary of the Application: The compound, also known as WHI-P154, has been found to exhibit significant cytotoxicity against U373 and U87 human glioblastoma cell lines . This means it has the potential to kill these cancer cells.
- Methods of Application: The in vitro antiglioblastoma activity of WHI-P154 was amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF). The EGF-P154 conjugate was able to bind to and enter target glioblastoma cells within 10-30 min via receptor-mediated endocytosis .
- Results or Outcomes: In vitro treatment with EGF-P154 resulted in killing of glioblastoma cells at nanomolar concentrations with an IC50 of 813 +/- 139 nM . In vivo administration of EGF-P154 resulted in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .
Application in Anti-Inflammatory and Analgesic Activities
- Specific Scientific Field: Pharmacology, specifically Anti-Inflammatory and Analgesic Activities .
- Summary of the Application: Quinazoline derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . This suggests that they could potentially be used in the development of new drugs for the treatment of conditions associated with inflammation and pain.
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on inflammation and pain would be assessed using standard pharmacological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .
Application in Antidiabetic Activities
- Specific Scientific Field: Pharmacology, specifically Antidiabetic Activities .
- Summary of the Application: Quinazoline derivatives have been found to exhibit significant antidiabetic activities . This suggests that they could potentially be used in the development of new drugs for the treatment of diabetes.
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on blood glucose levels would be assessed using standard pharmacological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant antidiabetic activities .
Application in Urinary Bladder Cancer Therapy
- Specific Scientific Field: Oncology, specifically Urinary Bladder Cancer Therapy .
- Summary of the Application: Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on bladder cancer cells would be assessed using standard oncological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant antiproliferative activities against bladder cancer cells .
Application in α-Glucosidase Inhibitory Activity
- Specific Scientific Field: Pharmacology, specifically α-Glucosidase Inhibitory Activity .
- Summary of the Application: Certain quinazoline derivatives have been found to exhibit α-glucosidase inhibitory activity . This suggests that they could potentially be used in the development of new drugs for the treatment of conditions associated with α-glucosidase, such as diabetes.
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on α-glucosidase would be assessed using standard pharmacological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant α-glucosidase inhibitory activity .
Safety And Hazards
特性
IUPAC Name |
4-(3-bromoanilino)quinazoline-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCXMIIVHUIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416142 |
Source


|
| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Bromophenyl)amino)quinazoline-6,7-diol | |
CAS RN |
169205-86-1 |
Source


|
| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Chloro-3-methoxyphenyl isocyanate
108438-11-5
Isobutylhydrazine hydrochloride
145295-89-2
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate
124499-21-4
1,3-Diazaspiro[4.5]decane-2,4-dione
702-62-5

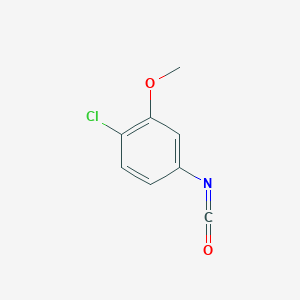
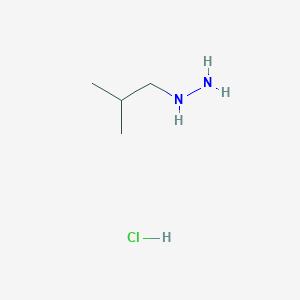
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)
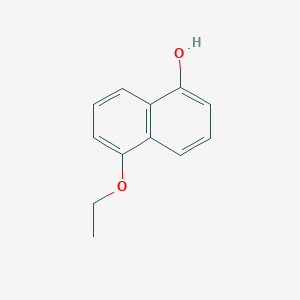
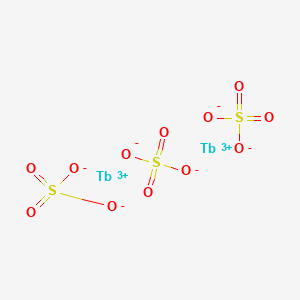
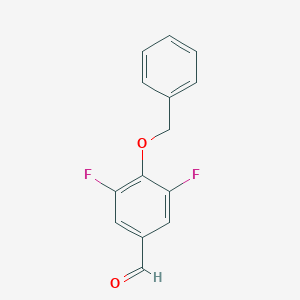
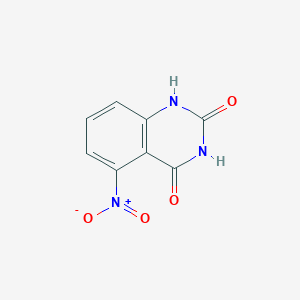
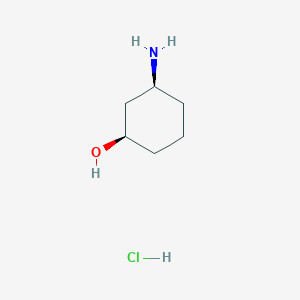
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
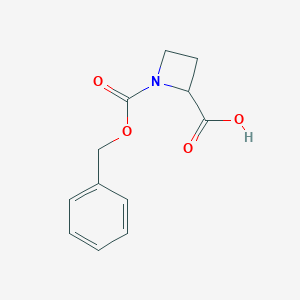
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
